methyl (3R)-3-fluorobutanoate chemical structure and properties
methyl (3R)-3-fluorobutanoate chemical structure and properties
Technical Whitepaper: Methyl (3R)-3-Fluorobutanoate – A Critical Chiral Building Block
Executive Summary
Methyl (3R)-3-fluorobutanoate (CAS 109856-52-2) is a specialized chiral ester employed primarily as a pharmacophore building block in the synthesis of bioactive small molecules.[1] Distinguished by its specific (3R) stereochemistry and the presence of a secondary fluorine atom, this compound serves as a strategic bioisostere for (3R)-hydroxybutyrates or as a metabolic blocker to prevent
Chemical Identity & Structural Analysis
The introduction of a fluorine atom at the
Nomenclature & Identifiers
| Parameter | Technical Detail |
| IUPAC Name | Methyl (3R)-3-fluorobutanoate |
| Common Names | (R)-Methyl 3-fluorobutyrate; (R)- |
| CAS Number | 109856-52-2 (Specific (R)-isomer) |
| Racemic CAS | 2253-24-9 |
| Molecular Formula | C |
| SMILES | COC(=O)CF |
| InChI Key | QYMBOAWVZDIPES-UHFFFAOYSA-N (Racemic base) |
Stereochemical Configuration
The (3R) configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules. The fluorine atom (Priority 1) is positioned such that when the lowest priority group (H) is oriented away, the sequence F
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Critical Note: In many synthetic routes involving nucleophilic fluorination (e.g., DAST), the configuration is inverted. Therefore, accessing the (3R) -fluoro ester often requires starting from the (3S) -hydroxy precursor.
Physicochemical Profile
The substitution of a hydroxyl group (in the precursor) with fluorine eliminates hydrogen bond donation while increasing lipophilicity and metabolic stability.
| Property | Value / Description | Significance in Drug Design |
| Molecular Weight | 120.12 g/mol | Low MW fragment, ideal for Fragment-Based Drug Discovery (FBDD). |
| Boiling Point | ~120–125 °C (Predicted) | Volatile liquid; requires careful handling during concentration. |
| Density | ~1.05 g/mL (Predicted) | Slightly denser than non-fluorinated esters (Methyl butyrate: 0.89 g/mL). |
| LogP | ~1.2 (Predicted) | Increased lipophilicity compared to 3-hydroxy analog (LogP ~ -0.3). |
| C-F Bond Energy | ~110 kcal/mol | Extremely stable; resistant to metabolic cleavage. |
| Solubility | Soluble in MeOH, DCM, THF | Compatible with standard organic synthesis solvents. |
Synthetic Pathways & Experimental Protocols
The synthesis of methyl (3R)-3-fluorobutanoate demands strict control over stereochemistry. The most robust industrial method involves Deoxofluor or DAST-mediated fluorination of the enantiopure alcohol.
Mechanism: Nucleophilic Fluorination with Inversion
To obtain the (3R) -fluoride, one must start with Methyl (3S)-3-hydroxybutanoate . The reaction proceeds via an S
Reaction Scheme:
Experimental Protocol (Standardized)
Reagents:
-
Methyl (S)-3-hydroxybutanoate (CAS 53562-86-0)
-
Deoxofluor (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST
-
Dichloromethane (Anhydrous)
Step-by-Step Methodology:
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Preparation: Charge a flame-dried round-bottom flask with methyl (S)-3-hydroxybutanoate (1.0 eq) and anhydrous DCM (0.2 M concentration) under nitrogen atmosphere.
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Rationale: Low temperature prevents elimination side reactions (formation of crotonates).
-
Addition: Dropwise add Deoxofluor (1.2 eq) over 20 minutes. Maintain internal temperature below -70 °C.
-
Reaction: Allow the mixture to warm slowly to room temperature over 4–6 hours. Monitor by TLC or GC-MS for disappearance of starting material.
-
Quenching: CRITICAL SAFETY STEP. Cool back to 0 °C. Quench by slow addition of saturated aqueous NaHCO
. Warning: Vigorous CO evolution. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO
, and concentrate carefully (product is volatile). -
Purification: Distillation under reduced pressure is preferred over column chromatography due to volatility.
Synthesis Workflow Diagram
Caption: Stereoselective synthesis pathway utilizing S
Applications in Medicinal Chemistry
Methyl (3R)-3-fluorobutanoate is not merely a solvent or reagent; it is a "warhead" for structure-activity relationship (SAR) optimization.
Bioisosterism & Metabolic Stability
The C-F bond mimics the C-OH bond in terms of polarity but lacks hydrogen bond donor capability.
-
Metabolic Blocking: In fatty acid metabolism,
-oxidation involves oxidation of the C3 position. Replacing the C3-H or C3-OH with Fluorine blocks this enzymatic oxidation, prolonging the half-life ( ) of the drug candidate. -
Conformational Locking: The gauche effect (preference of C-F to be gauche to C-O or C-N) can lock the side chain into a specific bioactive conformation, potentially increasing receptor binding affinity.
Decision Logic for Usage
Caption: Decision matrix for incorporating the 3-fluorobutanoate moiety into drug scaffolds.
Handling & Safety Information
-
Hazards: Flammable liquid.[2][3][4][5] Vapor may cause respiratory irritation.[6][5]
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Hydrolysis Risk: In the presence of strong bases or Lewis acids, the ester may hydrolyze. More critically, under extreme conditions (high heat + acid), elimination of HF is possible, though the C-F bond is generally stable.
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Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen) to prevent moisture ingress.
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Spill Protocol: Absorb with inert material (vermiculite). Do not use combustible materials like sawdust.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CAS 109856-52-2, Methyl (R)-3-fluorobutanoate. Retrieved from
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Seebach, D., et al. (1992). Direct Degradation of the Biopolymer Poly[(R)-3-Hydroxybutyric Acid] to (R)-3-Hydroxybutanoic Acid and its Methyl Ester. Organic Syntheses, 71, 39. (Source for precursor synthesis). Retrieved from
- Singh, R.P., & Shreeve, J.M. (2002).Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxofluor). Synthesis, 2002(17), 2561-2578.
- Purser, S., et al. (2008).Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. (Review on metabolic stability and bioisosterism).
